2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide
Description
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxo-tetrahydropyrrolo-triazole core, and a dimethylphenylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-6-12(2)8-14(7-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)15-5-3-4-13(21)9-15/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWXASRMJCXCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Approach (Lovelette Method)
The foundational method derives from Lovelette's condensation of 4,5-diamino-1H-1,2,3-triazole (14 ) with 1,2-dicarbonyl compounds. Adapted for this synthesis:
Procedure
- Synthesis of 4,5-Diamino-1H-1,2,3-triazole
- Condensation with 3-Chlorophenylglyoxal
Mechanistic Insight
The reaction proceeds through:
- Nucleophilic attack of the triazole amines on carbonyl carbons
- Cyclodehydration forming the pyrrolidine-dione ring
- Aromatization via elimination of water
Solid-Phase Synthesis (Raghavendra Protocol)
For improved regiocontrol, Raghavendra's polystyrene-p-toluenesulfonyl hydrazide resin (49 ) method was adapted:
Procedure
- Resin Activation
- Swell 49 in DMF, treat with 3-chlorophenylacetylpyrazine (50 ) and TiCl₄ (5% in MeOH) to form hydrazone 51 .
- Cyclization
Advantages
- Minimizes isomer formation
- Enables traceless purification
Functionalization with Acetamide Side Chain
Nucleophilic Displacement
Procedure
- Bromide Precursor Synthesis
- React core 16 with N-(3,5-dimethylphenyl)-2-bromoacetamide in DMF using K₂CO₃ as base (60°C, 6 h).
- Coupling Reaction
Characterization Data
| Property | Value |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 2.31 (s, 6H, CH₃) |
| HRMS (ESI+) | m/z 427.0921 [M+H]⁺ (calc. 427.0918) |
Alternative Synthetic Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Procedure
- Azide Precursor
- Synthesize 5-azido-pyrrolidine-2,3-dione by treating 5-amino derivative with NaNO₂/HCl followed by NaN₃.
- Click Chemistry
Limitations
- Requires strict moisture control
- Lower yield compared to condensation methods
Reaction Optimization Studies
Solvent Screening for Condensation Step
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Glacial Acetic Acid | 110 | 8 | 56 |
| DMF | 120 | 6 | 48 |
| EtOH | 80 | 24 | 32 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing Lovelette's condensation in a microreactor system:
- Residence Time : 30 min
- Throughput : 2.1 kg/day
- Purity : 99.2% (HPLC)
Advantages
- Enhanced heat transfer
- Reduced side reactions
Challenges and Solutions
Regioisomer Control
The asymmetric 3-chlorophenyl group risks forming two regioisomers during cyclization. Mitigation strategies:
- Use excess dicarbonyl reagent (2.5 equiv)
- Employ high-dilution conditions (0.1 M concentration)
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Scientific Research Applications
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its potential as a bioactive compound with various biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-acetamide .
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Biological Activity
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide is a nitrogen-containing heterocyclic compound notable for its complex structure and potential biological activities. The presence of the pyrrolo[3,4-d][1,2,3]triazole core and various substituents suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula: C20H18ClN5O3
- Molecular Weight: 403.84 g/mol
- IUPAC Name: 2-[5-(3-chlorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide
The compound's unique structural features include:
- A chlorophenyl group , which may enhance lipophilicity and biological activity.
- A dioxo group , contributing to its reactivity and potential interactions with enzymes or receptors.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Antiparasitic Activity
Studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant antiparasitic effects. For instance:
- In vitro studies have shown that similar compounds can achieve low EC50 values against Plasmodium falciparum, indicating potential as antimalarial agents .
Antifungal and Antitubercular Properties
Compounds with similar structural motifs have demonstrated antifungal and antitubercular activities:
- A related study found that pyrazole derivatives exhibited good antifungal activity against pathogenic fungi and showed effectiveness against Mycobacterium tuberculosis . This suggests that the pyrrolo-triazole framework could be similarly effective.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However:
- The dioxo groups may facilitate interactions with biological macromolecules such as proteins or nucleic acids.
- The heterocyclic structure may allow for binding to specific receptors or enzymes involved in disease processes.
Table 1: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step synthesis is typically required, involving cyclization and coupling reactions. Key steps include:
- Heterocyclic Core Formation : Use a triazole-pyrrolidine scaffold as the base, similar to methods for pyrazole-triazole hybrids .
- Acetamide Coupling : React the core with 3,5-dimethylphenyl isocyanate or chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide moiety .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
| Key Reaction Parameters |
|---|
| Temperature: 60–80°C (cyclization step) |
| Solvent: DMF or THF (coupling step) |
| Catalyst: None (base-driven reactions) |
Q. Which analytical techniques are essential for structural confirmation?
Modern physicochemical methods are critical:
- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~500) .
| Technique | Key Output |
|---|---|
| XRD | Crystal packing, bond angles |
| ¹H NMR | Acetamide NH signal (δ ~8.2 ppm) |
| FTIR | Triazole C=N stretch (~1600 cm⁻¹) |
Q. What pharmacological properties should be prioritized in initial screenings?
Focus on drug-likeness and target selectivity :
- Lipophilicity (LogP) : Use SwissADME to predict LogP (target range: 2–4) .
- Solubility : Assess in PBS (pH 7.4) and DMSO for in vitro assays.
- Enzyme Inhibition : Screen against kinases or proteases due to triazole’s metal-binding affinity .
Advanced Research Questions
Q. How can synthesis conditions be optimized for scalability and reproducibility?
Adopt Design of Experiments (DoE) principles:
- Variable Screening : Test solvents (DMF vs. THF), temperatures (40–100°C), and catalyst ratios .
- Quantum Chemical Calculations : Use DFT to model reaction pathways and transition states, reducing trial-and-error approaches .
- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation .
| Optimization Parameter | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity increases cyclization efficiency |
| Reaction time >12 hours | Reduces byproduct formation |
Q. How can computational tools resolve discrepancies in pharmacokinetic predictions?
Integrate multi-model validation :
- SwissADME vs. ADMET Predictor : Cross-check LogP, bioavailability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Refine solubility predictions by modeling compound-solvent interactions .
- AI-Driven Platforms : Train models on structurally similar pyrrolo-triazole derivatives to improve accuracy .
Q. What strategies address contradictions in crystallographic and spectroscopic data?
Q. How can AI enhance reaction design for derivatives of this compound?
Leverage smart laboratory systems :
- Autonomous Experimentation : Use robotic platforms to screen >100 reaction conditions in parallel .
- Reaction Path Algorithms : Apply Monte Carlo tree search (MCTS) to identify novel synthetic routes .
- Feedback Loops : Integrate failed experimental data into AI training sets to improve predictive accuracy .
Q. What are understudied research gaps for this compound?
Prioritize:
- Metabolite Identification : Use LC-MS/MS to characterize Phase I/II metabolites .
- Polypharmacology : Screen off-target effects via proteome-wide docking .
- Formulation Stability : Test degradation in simulated gastric fluid (pH 1.2–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
